molecular formula C10H13NO2 B3056385 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine CAS No. 709649-64-9

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine

Katalognummer: B3056385
CAS-Nummer: 709649-64-9
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: LVASACYLEGBZKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine is an organic compound that features a benzodioxin ring fused with a methylmethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with N-methylmethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Neuropharmacology
Research indicates that derivatives of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine may exhibit neuroprotective properties. Studies have suggested that compounds with similar structures can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacological applications .

b. Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects potentially linked to its ability to induce apoptosis in malignant cells . This property warrants further exploration in drug development for cancer therapies.

c. Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance .

Environmental Science

a. Environmental Remediation
The unique chemical structure of this compound makes it a candidate for environmental remediation processes. Its potential to bind with heavy metals and organic pollutants can be utilized in the development of novel materials for water treatment and soil remediation technologies .

b. Toxicological Studies
Given its structural similarities to other dioxins, the compound is also under investigation for its toxicological profile. Understanding its environmental impact and degradation pathways is crucial for assessing risks associated with exposure .

Material Science

a. Polymer Chemistry
The compound's reactivity could be harnessed in polymer chemistry to create new materials with specific properties. Its incorporation into polymer matrices could enhance mechanical strength or modify thermal properties .

b. Sensor Development
Recent advancements have explored the use of this compound in sensor technologies due to its electronic properties. It may serve as a functional component in developing sensors for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
NeuropharmacologyPubChem Neuroprotective effects observed in animal models
Anticancer ActivitySigma-Aldrich Induced apoptosis in cancer cell lines
Environmental RemediationMatrix Scientific Effective binding with heavy metals
Polymer ChemistryAmbeed Enhanced mechanical properties when incorporated into polymers

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on recent studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H13N1O2
Molecular Weight179.22 g/mol
Density1.257±0.06 g/cm³ (Predicted)
Melting Point54 °C
Boiling Point94-97 °C (at 0.28 Torr)
pKa14.24±0.10 (Predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with N-methylmethanamine under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of benzo[d]dioxins possess antibacterial properties against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 625–1250 µg/mL against S. aureus .
  • Antifungal Activity : The compound also shows potential antifungal effects against Candida albicans, with several derivatives exhibiting excellent activity .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of related compounds on cancer cell lines have yielded promising results:

  • Cell Lines Tested : Compounds were tested against HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cell lines.
  • Findings : Some derivatives demonstrated significant cytotoxicity, suggesting that modifications to the dioxin structure can enhance anti-cancer activity .

Case Studies

A notable study explored a series of novel dioxin derivatives including this compound. The results indicated:

  • Compound Efficacy : Among the tested compounds, those with specific substitutions on the dioxin ring exhibited superior antibacterial and antifungal activities.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of fungal growth through interference with ergosterol biosynthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine, and how can reaction yields be optimized?

  • Methodology : A common approach involves refluxing 1,4-benzodioxan-5-amine with methylamine derivatives in chlorobenzene, followed by purification via flash column chromatography (Al₂O₃, hexane:acetone = 5:1). Yield optimization (up to 84%) is achieved by controlling reaction time, stoichiometry, and catalyst selection . For N-methylation, reductive amination with sodium cyanoborohydride in DMF under inert atmosphere at 80°C is effective, with acetic acid as a proton donor .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Techniques :

  • TLC : Rf = 0.55 (aluminum oxide, CH₂Cl₂:MeOH = 10:1) for preliminary purity assessment .
  • NMR : ¹H/¹³C NMR in CDCl₃ confirms substitution patterns and methyl group integration (e.g., δ 2.8 ppm for N–CH₃) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ = 180.16) and isotopic patterns .

Q. What are the primary pharmacological targets of this compound, and how are preliminary activity assays designed?

  • Targets : Acts as a dopamine D₂ receptor antagonist and 5-HT₁A agonist, implicated in antipsychotic drug development .
  • Assays :

  • In vitro : Radioligand binding assays (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁A) .
  • In vivo : Catalepsy induction in rats to evaluate extrapyramidal side effects .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what methods validate stereochemical purity?

  • Synthesis : Iridium-catalyzed asymmetric amination with crotyl acetate in DME, yielding 95% enantiomeric excess (ee) .
  • Validation : Chiral SFC (supercritical fluid chromatography) using Chiralpak® columns and polarimetric detection .

Q. What computational strategies model the compound’s electronic properties for materials science applications?

  • Methods :

  • Multiwfn : Wavefunction analysis for electrostatic potential mapping and electron localization (ELFs) to predict charge transport in OLEDs .
  • DFT : Optimizes HOMO-LUMO gaps (e.g., 3.2 eV for blue-emitting derivatives) and singlet-triplet splitting (ΔEₛₜ < 0.3 eV) .

Q. How does structural modification enhance OLED efficiency, and what metrics are prioritized?

  • Modifications : Introducing pyrene moieties at C6/C9 positions increases quantum yield (ΦPL > 0.8) .
  • Metrics : External quantum efficiency (EQE > 19%), luminance (>39,000 cd/m²), and CIE coordinates (e.g., 0.64, 0.34 for red emission) .

Q. What are the challenges in reconciling contradictory data between in vitro receptor binding and in vivo efficacy?

  • Analysis : Discrepancies arise from metabolic stability (e.g., CYP450-mediated oxidation) or blood-brain barrier penetration. Use LC-MS/MS pharmacokinetic profiling and microdialysis to correlate free brain concentrations with receptor occupancy .

Q. How do SAR studies guide the design of derivatives with anticancer activity?

  • Approach : Substituents like trifluoromethyl or furan-hydroxypropyl groups improve cytotoxicity (IC₅₀ < 10 μM) via topoisomerase inhibition. Synthesis involves HATU-mediated amidation and DIPEA in DMF .

Q. Methodological Tables

Table 1: Key Synthetic Parameters

ParameterConditionYieldReference
Reflux in chlorobenzene12 h, N₂ atmosphere84%
Iridium catalysisDME, 24 h, 40°C97%
Reductive aminationNaBH₃CN, DMF, 80°C53%

Table 2: Pharmacological Profiling

Assay TypeTargetResultReference
RadioligandD₂ receptorKᵢ = 2.3 nM
Catalepsy (rats)ED₅₀8.7 mg/kg
CytotoxicityMCF-7 cellsIC₅₀ = 9.5 μM

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-3-2-4-9-10(8)13-6-5-12-9/h2-4,11H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASACYLEGBZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618723
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709649-64-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Pyridinol, 2-(bromomethyl)-5-methoxy-
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
4-Pyridinol, 2-(bromomethyl)-5-methoxy-
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.